1-(6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)-2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]ethanone
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Overview
Description
1-[6-ethoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinyl]-2-[4-(2-furylcarbonyl)piperazino]-1-ethanone is an organic compound known for its unique chemical structure and properties. It is a derivative of quinoline and piperazine, which are both significant in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-ethoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinyl]-2-[4-(2-furylcarbonyl)piperazino]-1-ethanone typically involves the condensation of 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline with 4-(2-furylcarbonyl)piperazine. The reaction is carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large-scale reactors and continuous flow systems to maintain consistent reaction conditions. The process includes steps such as purification through distillation or recrystallization to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
1-[6-ethoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinyl]-2-[4-(2-furylcarbonyl)piperazino]-1-ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydroquinoline compounds .
Scientific Research Applications
1-[6-ethoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinyl]-2-[4-(2-furylcarbonyl)piperazino]-1-ethanone has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and as an additive in certain formulations.
Mechanism of Action
The mechanism of action of 1-[6-ethoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinyl]-2-[4-(2-furylcarbonyl)piperazino]-1-ethanone involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline
- 4-(2-furylcarbonyl)piperazine
- 1,2-dihydro-2,2,4-trimethyl-6-ethoxyquinoline
Uniqueness
1-[6-ethoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinyl]-2-[4-(2-furylcarbonyl)piperazino]-1-ethanone is unique due to its combined structural features of quinoline and piperazine derivatives, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C25H33N3O4 |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
1-(6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C25H33N3O4/c1-5-31-19-8-9-21-20(15-19)18(2)16-25(3,4)28(21)23(29)17-26-10-12-27(13-11-26)24(30)22-7-6-14-32-22/h6-9,14-15,18H,5,10-13,16-17H2,1-4H3 |
InChI Key |
LLEKRQUQGDDCLN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(CC2C)(C)C)C(=O)CN3CCN(CC3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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